

An In-Depth Technical Guide to 2,4,5-Trifluoropyrimidine (C4HF3N2)

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Compound of Interest

Compound Name: **2,4,5-Trifluoropyrimidine**

Cat. No.: **B103430**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4,5-Trifluoropyrimidine**, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. With the molecular formula C4HF3N2, this pyrimidine derivative serves as a key intermediate, most notably in the synthesis of the widely used anti-cancer drug 5-fluorouracil. This document details its physicochemical properties, synthesis and purification protocols, and its role in established and potential therapeutic pathways. Particular emphasis is placed on providing detailed experimental methodologies and clear visual representations of relevant chemical and biological processes to aid researchers in their work with this compound.

Physicochemical Properties

While specific experimental data for **2,4,5-Trifluoropyrimidine** is not widely published, its properties can be estimated based on available information and comparison with its structural analogs. The compound is a colorless liquid at room temperature.[\[1\]](#)

Table 1: Physicochemical Data of **2,4,5-Trifluoropyrimidine** and Related Compounds

Property	2,4,5-Trifluoropyrimidine	2,4,5-Trichloropyrimidine (Analogue)	2,4,6-Trifluoropyridine (Analogue)
Molecular Formula	C4HF3N2	C4HCl3N2	C5H2F3N
Molecular Weight	134.06 g/mol	183.42 g/mol	133.07 g/mol
CAS Number	17573-79-4[2]	5750-76-5	3512-17-2
Boiling Point	99 °C[1]	258.5 °C at 760 mmHg	102 °C
Melting Point	Data not available	Data not available	Data not available
Density	Data not available	1.6001 g/mL at 25 °C	1.499 g/mL at 25/4 °C
Solubility	Insoluble in water (predicted)	Not miscible or difficult to mix in water	Insoluble in water
Appearance	Colorless liquid[1]	Colorless to pale yellow liquid	Colorless liquid

The presence of three highly electronegative fluorine atoms significantly influences the electronic properties of the pyrimidine ring, making it highly electron-deficient. This characteristic is key to its reactivity, particularly its susceptibility to nucleophilic aromatic substitution reactions. The carbon-fluorine bonds are significantly stronger than carbon-chlorine bonds, which generally imparts greater metabolic stability to fluorinated compounds.[2]

Synthesis and Purification

Synthesis of 2,4,5-Trifluoropyrimidine

The primary route for the synthesis of **2,4,5-Trifluoropyrimidine** is through the halogen exchange reaction of 2,4,5-trichloropyrimidine with a metal fluoride.[1]

Experimental Protocol:

Materials:

- 2,4,5-Trichloropyrimidine

- Anhydrous potassium fluoride (KF)
- Dry mild steel reactor equipped with a bursting disc, pressure gauge, and venting system.

Procedure:

- A dry, cylindrical mild steel reactor is charged with a premixed sample of anhydrous potassium fluoride (5.5 moles) and 2,4,5-trichloropyrimidine (0.52 moles).[\[1\]](#)
- The reactor is sealed and heated to 400 ± 25 °C for 22 hours. During this time, the pressure will increase, reaching a maximum of approximately 350 psig.[\[1\]](#)
- After the reaction period, the reactor is cooled, and the volatile contents are vented at reduced pressure into a cold trap.[\[1\]](#)
- The collected colorless liquid consists predominantly of **2,4,5-trifluoropyrimidine**, with minor amounts of mixed chlorodifluoropyrimidines.[\[1\]](#)

Synthesis of the Precursor: 2,4,5-Trichloropyrimidine

The starting material, 2,4,5-trichloropyrimidine, can be synthesized from 5-chlorouracil.[\[1\]](#)

Experimental Protocol:

Materials:

- 5-Chlorouracil
- Phosphorus oxychloride (POCl₃)

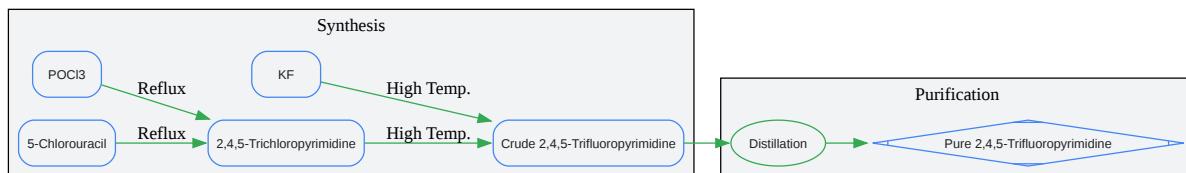
Procedure:

- 5-Chlorouracil is reacted with an excess of phosphorus oxychloride.[\[1\]](#)
- The mixture is heated at reflux, during which HCl gas evolves, and the solution becomes homogeneous.[\[1\]](#)
- After the reaction is complete, excess POCl₃ is removed by distillation at atmospheric pressure.[\[1\]](#)

- The desired 2,4,5-trichloropyrimidine is then obtained by continued distillation under reduced pressure.[1]

Purification

The crude **2,4,5-Trifluoropyrimidine** can be purified by distillation to yield the final product with a boiling point of 99 °C.[1]



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Synthesis and purification workflow for **2,4,5-Trifluoropyrimidine**.

Applications in Drug Development Precursor to 5-Fluorouracil (5-FU)

A significant application of **2,4,5-Trifluoropyrimidine** is its role as a novel starting material for the synthesis of 5-fluorouracil (5-FU), a cornerstone chemotherapy agent used in the treatment of various solid tumors.[1] The synthesis involves the hydrolysis of **2,4,5-Trifluoropyrimidine**.[1]

Experimental Protocol: Hydrolysis to 5-Fluorouracil

Materials:

- 2,4,5-Trifluoropyrimidine**
- Water
- Optional co-solvent (e.g., THF, dioxane, DMF, acetone)

Procedure:

- **2,4,5-Trifluoropyrimidine** is hydrolyzed by the addition of at least two moles of water per mole of the starting material.[1]
- The reaction is conducted at a temperature ranging from 2 °C to 100 °C. For a faster reaction rate, reflux conditions are preferred.[1]
- The use of an inert, water-stable co-solvent can increase the contact between the reactants and enhance the reaction rate.[1]
- The 5-fluorouracil product, which has limited solubility in water, can be isolated by filtration. [1]

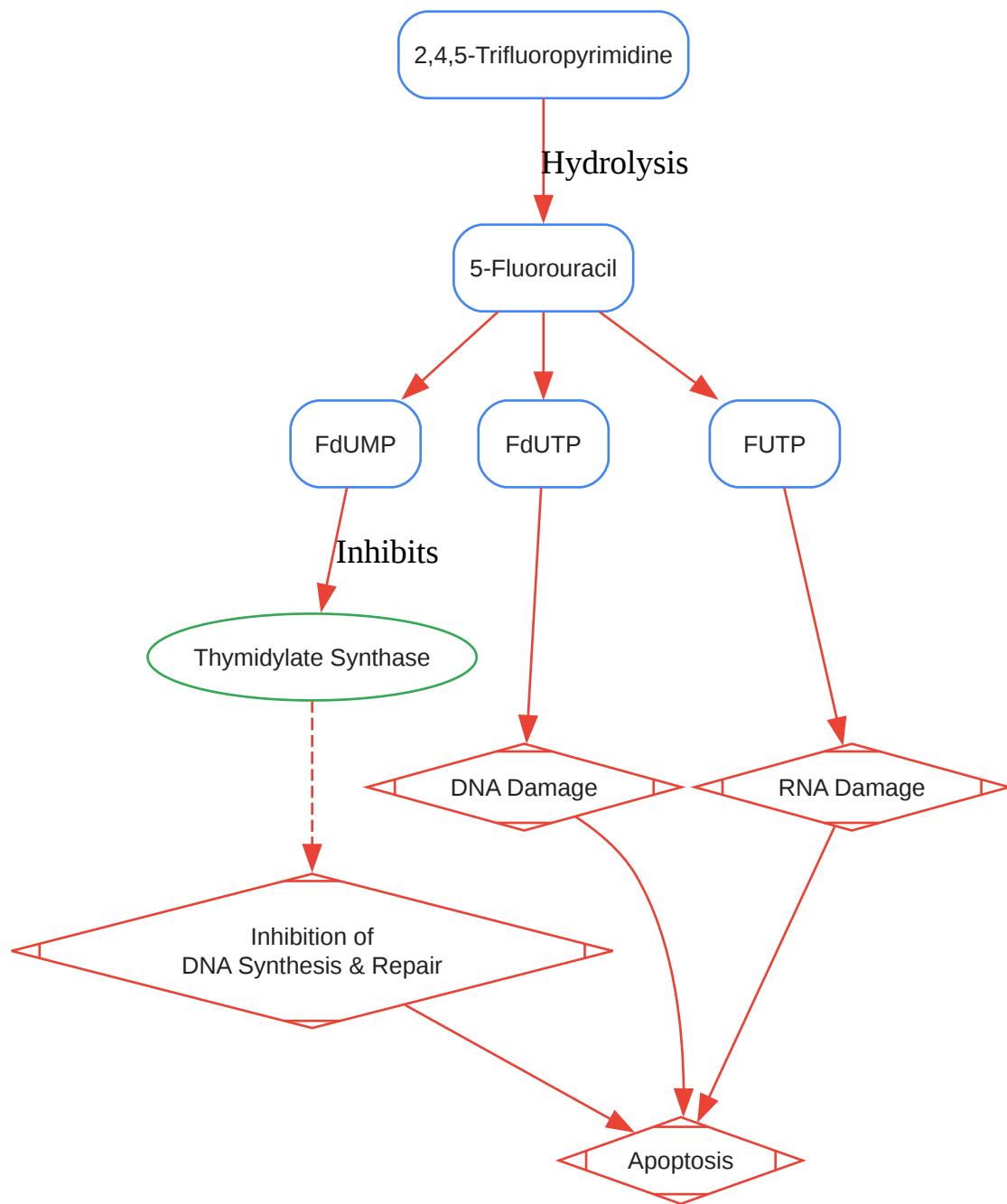
Scaffold for Kinase Inhibitors

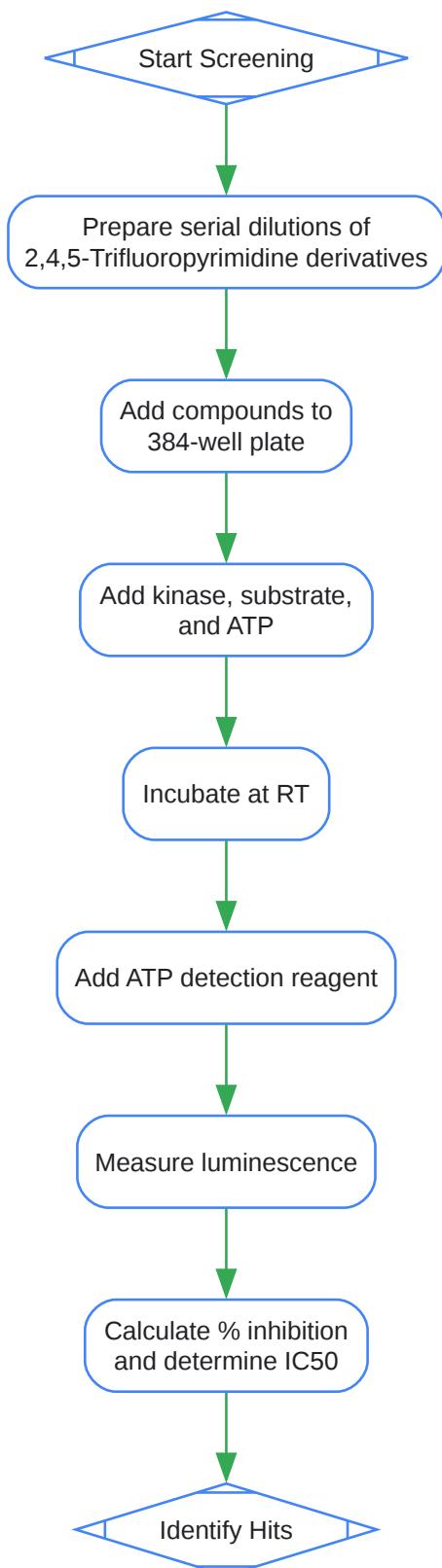
The pyrimidine core is a well-established scaffold in the design of kinase inhibitors. The 2,4,5-trisubstituted pyrimidine motif, in particular, has been explored for the development of potent and selective inhibitors for various kinases implicated in cancer, such as Anaplastic Lymphoma Kinase (ALK-5) and Epidermal Growth Factor Receptor (EGFR). While direct applications of **2,4,5-Trifluoropyrimidine** as a kinase inhibitor are not extensively documented, its structure provides a valuable starting point for the synthesis of a library of derivatives for screening against various kinase targets.

Signaling Pathways

As a direct precursor to 5-fluorouracil, the biological activity of **2,4,5-Trifluoropyrimidine** is intrinsically linked to the mechanisms of action of 5-FU. 5-FU exerts its cytotoxic effects through multiple pathways after being metabolized into its active forms: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3]

The primary mechanism involves the inhibition of thymidylate synthase (TS) by FdUMP. This leads to a depletion of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair, ultimately inducing "thymineless death" in rapidly dividing cancer cells.[3][4] Additionally, FdUTP can be misincorporated into DNA, and FUTP into RNA, further disrupting nucleic acid synthesis and function and triggering apoptosis.[3][5]



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